molecular formula C14H12N4O B2812889 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone CAS No. 338414-25-8

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Cat. No.: B2812889
CAS No.: 338414-25-8
M. Wt: 252.277
InChI Key: QNSYWZLSKKESSW-SFQUDFHCSA-N
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Description

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a heterocyclic compound that features a furan ring, a pyrazolone core, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves the condensation of 3-(2-furyl)-4H-pyrazol-4-one with N-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrazolone rings.

    Reduction: Hydrazine derivatives with modified functional groups.

    Substitution: Substituted hydrazone compounds with various functional groups.

Scientific Research Applications

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone
  • 3-(2-furyl)-4H-pyrazol-4-one N-(4-methylphenyl)hydrazone
  • 3-(2-furyl)-4H-pyrazol-4-one N-(2-methylphenyl)hydrazone

Uniqueness

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, a heterocyclic compound with the CAS number 338414-25-8, has garnered attention due to its diverse biological activities. This compound features a furan ring, a pyrazolone core, and a hydrazone linkage, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

Chemical Formula: C14_{14}H12_{12}N4_{4}O
Molecular Weight: 240.27 g/mol
IUPAC Name: (4E)-3-(furan-2-yl)-4-[2-(3-methylphenyl)hydrazin-1-ylidene]-4H-pyrazole

The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. Specifically, studies have shown that 3-(2-furyl)-4H-pyrazol-4-one derivatives can inhibit the growth of various bacterial strains. For instance, the compound demonstrated effective activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
Staphylococcus aureus1850
Bacillus subtilis1250

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vitro assays. In one study, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at a concentration of 10 µM . This suggests a potential mechanism of action involving modulation of inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the regulation of cell cycle proteins .

Cell Line IC50 (µM) Mechanism
MCF-715Caspase activation
HeLa12Cell cycle regulation

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Abdel-Hafez et al. evaluated various pyrazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains .
  • Anti-inflammatory Mechanism Investigation : Research by Selvam et al. explored the anti-inflammatory effects of pyrazole derivatives, demonstrating that compounds could effectively reduce inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .
  • Antitumor Activity Assessment : A recent publication assessed the anticancer effects of this compound on several cancer cell lines, revealing promising results in terms of cell viability reduction and apoptosis induction .

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-4-2-5-11(8-10)16-17-12-9-15-18-14(12)13-6-3-7-19-13/h2-9H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEQARWVQDBAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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